molecular formula C8H16O2 B6239987 rac-(1R,2R)-2-ethoxycyclohexan-1-ol, trans CAS No. 15051-95-3

rac-(1R,2R)-2-ethoxycyclohexan-1-ol, trans

Cat. No.: B6239987
CAS No.: 15051-95-3
M. Wt: 144.2
InChI Key:
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Description

rac-(1R,2R)-2-ethoxycyclohexan-1-ol, trans is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The “rac” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-ethoxycyclohexan-1-ol, trans typically involves the reduction of the corresponding ketone or the ring-opening of an epoxide. One common method is the reduction of 2-ethoxycyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high stereoselectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to achieve the desired reduction. The process is optimized for large-scale production by controlling parameters like temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-ethoxycyclohexan-1-ol, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction can yield different alcohols or hydrocarbons, depending on the reducing agent and conditions used.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium ethoxide in ethanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: 2-ethoxycyclohexanone or 2-ethoxycyclohexanal.

    Reduction: 2-ethoxycyclohexane or 2-ethoxycyclohexanol.

    Substitution: Various substituted cyclohexanols depending on the nucleophile used.

Scientific Research Applications

rac-(1R,2R)-2-ethoxycyclohexan-1-ol, trans has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of fine chemicals, fragrances, and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-ethoxycyclohexan-1-ol, trans involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R)-2-methoxycyclohexan-1-ol, trans
  • rac-(1R,2R)-2-propoxycyclohexan-1-ol, trans
  • rac-(1R,2R)-2-butoxycyclohexan-1-ol, trans

Uniqueness

rac-(1R,2R)-2-ethoxycyclohexan-1-ol, trans is unique due to its specific ethoxy substituent, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in applications where specific stereochemical and functional group characteristics are required.

Properties

CAS No.

15051-95-3

Molecular Formula

C8H16O2

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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